Drinabant

Catalog No.
S526627
CAS No.
358970-97-5
M.F
C23H20Cl2F2N2O2S
M. Wt
497.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Drinabant

CAS Number

358970-97-5

Product Name

Drinabant

IUPAC Name

N-[1-[bis(4-chlorophenyl)methyl]azetidin-3-yl]-N-(3,5-difluorophenyl)methanesulfonamide

Molecular Formula

C23H20Cl2F2N2O2S

Molecular Weight

497.4 g/mol

InChI

InChI=1S/C23H20Cl2F2N2O2S/c1-32(30,31)29(21-11-19(26)10-20(27)12-21)22-13-28(14-22)23(15-2-6-17(24)7-3-15)16-4-8-18(25)9-5-16/h2-12,22-23H,13-14H2,1H3

InChI Key

IQQBRKLVEALROM-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(C1CN(C1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

AVE1625; AVE 1625; AVE-1625; Drinabant.

Canonical SMILES

CS(=O)(=O)N(C1CN(C1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)F)F

Description

The exact mass of the compound Drinabant is 496.0591 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Drinabant, also known by its developmental code AVE-1625, is characterized by the chemical formula C23H20Cl2F2N2O2S and a molar mass of 497.38 g/mol . It acts as a potent antagonist at cannabinoid 1 receptors, similar to rimonabant, which was previously withdrawn from the market due to adverse psychiatric effects. Drinabant was initially explored for multiple indications, including obesity, schizophrenia, and nicotine dependence, but its focus has primarily shifted towards appetite suppression and the treatment of acute cannabinoid overdose .

Drinabant acts by blocking the CB1 receptor, which is the primary receptor for the psychoactive component of cannabis, THC []. CB1 receptors are found throughout the body, including the central nervous system, where they play a role in regulating appetite, mood, and memory. By blocking CB1 receptors, Drinabant aimed to decrease appetite and promote weight loss [].

Anti-Obesity Effects:

Drinabant was initially investigated for its potential to treat obesity due to its ability to suppress appetite. Some studies showed promising results in reducing body weight in short-term trials. However, further research revealed that Drinabant caused a number of severe side effects, including psychiatric disorders, such as anxiety and depression. Due to these safety concerns, Drinabant was not approved for weight management [].

Typical for organic compounds. Notably, it can participate in oxidation reactions under specific conditions, which may lead to the formation of various metabolites. The precise pathways and products of these reactions are still under investigation.

Common Reactions Include:

  • Oxidation: Drinabant can be oxidized to form different metabolites.
  • Hydrolysis: Potential hydrolytic breakdown in biological systems.
  • Conjugation: Possible conjugation with glucuronic acid or sulfate in metabolic processes.

Drinabant exhibits significant biological activity as a cannabinoid receptor antagonist. Its mechanism involves blocking the action of endocannabinoids like anandamide at the cannabinoid 1 receptor sites, which can influence appetite regulation and other metabolic processes .

Key Biological Effects:

  • Appetite Suppression: Initially studied for weight management.
  • Psychiatric Effects: Similar to rimonabant, concerns over anxiety and depression have been noted during trials .
  • Potential for Acute Cannabinoid Overdose Treatment: Recently licensed for development as an injectable treatment for acute cannabinoid overdose .

The synthesis of Drinabant involves multi-step organic reactions that typically include:

  • Formation of key intermediates through nucleophilic substitutions and coupling reactions.
  • Cyclization processes to establish the core structure.
  • Purification steps, often involving chromatography techniques to isolate the final product.

The exact synthetic route may vary based on the desired purity and yield, but it generally follows established protocols for synthesizing complex organic molecules .

Drinabant's primary applications have been focused on:

  • Obesity Management: Investigated as a potential treatment for obesity by modulating appetite.
  • Acute Cannabinoid Overdose Treatment: Recently repurposed for emergency medical use against cannabinoid overdoses, particularly those involving high doses of tetrahydrocannabinol from edibles .

Interaction studies have shown that Drinabant can modulate various physiological responses mediated by cannabinoid receptors. The compound's interactions with other drugs or substances are still being evaluated, particularly concerning its safety profile and efficacy in combination therapies.

Notable Interactions:

  • Cannabinoids: As an antagonist, it competes with endogenous cannabinoids like anandamide.
  • Psychotropic Medications: Potential interactions with other psychiatric medications due to its side effect profile.

Drinabant shares similarities with other cannabinoid receptor antagonists but stands out due to its specific application focus and pharmacological properties. Below is a comparison with notable compounds:

CompoundTypeMechanism of ActionUnique Features
RimonabantCannabinoid AntagonistCB1 receptor antagonistWithdrawn due to severe psychiatric effects
TaranabantCannabinoid AntagonistCB1 receptor antagonistDeveloped for obesity but not widely used
SR141716Cannabinoid AntagonistCB1 receptor antagonistEarly research on appetite suppression

Drinabant's unique positioning lies in its recent licensing for acute cannabinoid overdose treatment, differentiating it from other compounds primarily focused on appetite suppression or psychiatric applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

6

Exact Mass

496.0590608 g/mol

Monoisotopic Mass

496.0590608 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

61S98RLL5I

Drug Indication

Investigated for use/treatment in alzheimer's disease, obesity, and schizophrenia and schizoaffective disorders.

Mechanism of Action

AVE-1625 is a selective and potent antagonist of cannabinoid 1 (CB1) receptors having the same mechanism of action as rimonabant.

Other CAS

358970-97-5

Wikipedia

Drinabant

Dates

Modify: 2023-08-15
1: Black MD, Stevens RJ, Rogacki N, Featherstone RE, Senyah Y, Giardino O, Borowsky B, Stemmelin J, Cohen C, Pichat P, Arad M, Barak S, De Levie A, Weiner I, Griebel G, Varty GB. AVE1625, a cannabinoid CB1 receptor antagonist, as a co-treatment with antipsychotics for schizophrenia: improvement in cognitive function and reduction of antipsychotic-side effects in rodents. Psychopharmacology (Berl). 2011 May;215(1):149-63. doi: 10.1007/s00213-010-2124-0. Epub 2010 Dec 22. PubMed PMID: 21181124.
2: Bertalovitz AC, Ahn KH, Kendall DA. Ligand Binding Sensitivity of the Extracellular Loop Two of the Cannabinoid Receptor 1. Drug Dev Res. 2010 Nov 1;71(7):404-411. PubMed PMID: 21170298; PubMed Central PMCID: PMC3003262.
3: Liebig M, Gossel M, Pratt J, Black M, Haschke G, Elvert R, Juretschke HP, Neumann-Haefelin C, Kramer W, Herling AW. Profiling of energy metabolism in olanzapine-induced weight gain in rats and its prevention by the CB1-antagonist AVE1625. Obesity (Silver Spring). 2010 Oct;18(10):1952-8. doi: 10.1038/oby.2010.17. Epub 2010 Feb 18. PubMed PMID: 20168311.
4: Janero DR, Makriyannis A. Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis. Expert Opin Emerg Drugs. 2009 Mar;14(1):43-65. doi: 10.1517/14728210902736568 . Review. PubMed PMID: 19249987.
5: Zuurman L, Roy C, Schoemaker RC, Amatsaleh A, Guimaeres L, Pinquier JL, Cohen AF, van Gerven JM. Inhibition of THC-induced effects on the central nervous system and heart rate by a novel CB1 receptor antagonist AVE1625. J Psychopharmacol. 2010 Mar;24(3):363-71. doi: 10.1177/0269881108096509. Epub 2008 Sep 18. PubMed PMID: 18801827.
6: Herling AW, Gossel M, Haschke G, Stengelin S, Kuhlmann J, Müller G, Schmoll D, Kramer W. CB1 receptor antagonist AVE1625 affects primarily metabolic parameters independently of reduced food intake in Wistar rats. Am J Physiol Endocrinol Metab. 2007 Sep;293(3):E826-32. Epub 2007 Jun 26. PubMed PMID: 17595216.

Explore Compound Types